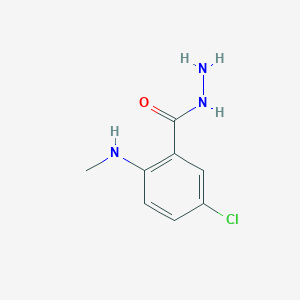

5-Chloro-2-(methylamino)benzene-1-carbohydrazide

Description

5-Chloro-2-(methylamino)benzene-1-carbohydrazide is an organic compound with the molecular formula C8H10ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Properties

IUPAC Name |

5-chloro-2-(methylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-11-7-3-2-5(9)4-6(7)8(13)12-10/h2-4,11H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQPVZDWSQZMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384531 | |

| Record name | 5-chloro-2-(methylamino)benzene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59908-49-5 | |

| Record name | 5-chloro-2-(methylamino)benzene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylamino)benzene-1-carbohydrazide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with methylamine, followed by reduction and subsequent reaction with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylamino)benzene-1-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research has shown that derivatives of 5-Chloro-2-(methylamino)benzene-1-carbohydrazide exhibit significant antioxidant properties. For instance, studies involving related compounds demonstrated their ability to scavenge DPPH radicals, indicating potential use in the development of antioxidant agents. One specific derivative was reported to have antioxidant activity exceeding that of ascorbic acid, highlighting its therapeutic potential in preventing oxidative stress-related diseases .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic activity. For example, certain derivatives exhibited significant inhibition against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting their potential as lead compounds in cancer therapy .

Organic Synthesis

Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its derivatives are utilized in the preparation of pharmaceuticals, including anxiolytics and antidepressants like diazepam. The ease of modification of this compound allows for the generation of a wide array of derivatives with tailored biological activities .

Reaction Mechanisms and Pathways

The synthesis pathways involving this compound often include condensation reactions with other functional groups, leading to the formation of complex molecular structures. These pathways are critical for developing new drugs with enhanced efficacy and reduced side effects.

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylamino)benzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Chloro-2-(methylamino)benzene-1-carbohydrazide include:

- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes .

Biological Activity

5-Chloro-2-(methylamino)benzene-1-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with hydrazine derivatives under acidic conditions. The resulting compound is characterized by its functional groups, which include a chloro group, a methylamino group, and a carbohydrazide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

These results suggest that the compound could be a candidate for antibiotic development, particularly in treating infections caused by resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. The MIC values for antifungal efficacy are summarized in the table below:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.020 |

| Aspergillus niger | 0.040 |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit fungal growth .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and fungal metabolism, leading to cell death.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into microbial cell membranes, causing structural damage.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antimicrobial effects .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance the biological activity of this compound. For instance, modifications to the amino and chloro groups have been explored to improve potency and reduce toxicity.

- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the enhanced antibacterial activity of derivatives with additional halogen substitutions on the aromatic ring. These modifications resulted in lower MIC values against resistant bacterial strains .

- Case Study 2 : Research conducted by Auctores Online indicated that combining this compound with known antifungal agents led to synergistic effects, significantly increasing antifungal efficacy against Candida species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.